

# AZD5213 off-target effects and selectivity profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | AZD5213 |           |
| Cat. No.:            | B605768 | Get Quote |

# **AZD5213 Technical Support Center**

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects and selectivity profile of **AZD5213**, a potent and selective histamine H3 receptor antagonist.

### Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of AZD5213?

A1: **AZD5213** is a potent, competitive, and rapidly reversible functional antagonist (inverse agonist) at the human histamine H3 receptor.[1] By blocking the H3 receptor, which acts as an autoreceptor on histaminergic neurons, **AZD5213** leads to increased release of histamine and other neurotransmitters such as acetylcholine, dopamine, and norepinephrine in the brain.[1]

Q2: What is the known selectivity profile of AZD5213?

A2: **AZD5213** is a highly selective compound. In preclinical studies, it was screened against a panel of 335 receptors and enzymes and showed minimal activity, with IC50 or Ki values greater than 10µM for the vast majority of these off-targets.[1] This indicates a low potential for direct, high-affinity interactions with other proteins.

Q3: What are the most commonly observed adverse effects of AZD5213 in clinical studies?

A3: The most frequent and dose-limiting adverse effects reported in clinical trials with healthy volunteers were related to sleep, including sleep disorder, night sweats, and a decrease in the



quantity and quality of sleep.[1][2] Other common adverse events included mild to moderate nausea and headache.[1] These effects are considered to be mechanism-based, arising from the role of histamine in sleep-wake regulation.

Q4: Are there any known significant off-target liabilities for AZD5213?

A4: Based on available preclinical data, **AZD5213** has a favorable off-target profile with low affinity for a wide range of receptors and enzymes. However, it is important for researchers to consider potential downstream, indirect effects of modulating the histaminergic system. For example, the release of other neurotransmitters could lead to complex pharmacological effects.

# **Troubleshooting Guides**

Issue 1: Unexpected Phenotypic Effects in In Vitro/In Vivo Models

- Possible Cause 1: On-Target, Systemic Effects. The observed phenotype may be a genuine consequence of H3 receptor antagonism. The histaminergic system has widespread effects throughout the central nervous system. Modulating this system can lead to complex and sometimes unexpected physiological changes.
- Troubleshooting Step 1: Review the literature on the role of histamine and the H3 receptor in the specific biological system or pathway under investigation.
- Troubleshooting Step 2: Consider using a rescue experiment with a histamine receptor agonist to see if the phenotype can be reversed.
- Troubleshooting Step 3: Use a structurally unrelated H3 receptor antagonist to confirm that the observed effect is due to H3 receptor blockade and not a scaffold-specific off-target effect of AZD5213.

Issue 2: Discrepancies Between In Vitro Potency and Cellular/In Vivo Efficacy

 Possible Cause 1: Pharmacokinetic Properties. The absorption, distribution, metabolism, and excretion (ADME) properties of AZD5213 in the experimental system may be limiting its exposure at the target site. AZD5213 has a reported terminal half-life of 5-7 hours in humans.[1]



- Troubleshooting Step 1: Measure the concentration of AZD5213 in the relevant biological matrix (e.g., cell culture media, plasma, brain tissue) to determine its bioavailability and exposure.
- Troubleshooting Step 2: Adjust the dosing regimen (concentration or frequency) based on the pharmacokinetic data to achieve the desired target engagement. PET studies have shown that a 0.1mg dose in humans achieves approximately 50% receptor occupancy.[1]

### **Quantitative Data Summary**

Table 1: AZD5213 In Vitro Potency and Receptor Occupancy

| Parameter                           | Value     | Species     | Reference |
|-------------------------------------|-----------|-------------|-----------|
| Ki                                  | 0.5 nM    | Human       | [1]       |
| КВ                                  | 0.2 nM    | Human       | [1]       |
| IC50                                | 3 nM      | Human       | [1]       |
| In vivo pKi (Brain)                 | 8.3 - 8.5 | Rodent, NHP | [1]       |
| Ki,pl (in vivo)                     | 1.14 nM   | Human       | [1]       |
| Receptor Occupancy<br>(0.1 mg dose) | ~50%      | Human       | [1]       |

Table 2: Representative Off-Target Selectivity Profile of AZD5213

Disclaimer: The following table represents a typical panel of off-targets for a CNS-acting compound. Specific screening results for **AZD5213** against all these targets are not publicly available. The selectivity is reported to be  $>10\mu M$  against a broad panel of 335 receptors and enzymes.[1]



| Target Class        | Representative Targets                                                                                                       | Expected AZD5213 Activity |
|---------------------|------------------------------------------------------------------------------------------------------------------------------|---------------------------|
| Aminergic Receptors | Dopamine (D1, D2, D3, D4),<br>Serotonin (5-HT1A, 5-HT2A, 5-HT2C), Adrenergic ( $\alpha$ 1, $\alpha$ 2, $\beta$ 1, $\beta$ 2) | >10 μM                    |
| Peptide Receptors   | Opioid (μ, δ, κ), Tachykinin<br>(NK1, NK2, NK3)                                                                              | >10 µM                    |
| Ion Channels        | hERG, Sodium (Nav1.5),<br>Calcium (Cav1.2)                                                                                   | >10 µM                    |
| Enzymes             | Monoamine Oxidase (MAO-A, MAO-B), Cyclooxygenase (COX-1, COX-2)                                                              | >10 µM                    |
| Kinases             | Representative panel of common kinases                                                                                       | >10 µM                    |

# **Experimental Protocols**

Protocol 1: In Vitro Receptor Binding Assay (General Methodology)

- Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human histamine H3 receptor.
- Radioligand Binding: Incubate the cell membranes with a specific radioligand for the H3
  receptor (e.g., [3H]-Nα-methylhistamine) in the presence of varying concentrations of
  AZD5213.
- Incubation: Allow the binding reaction to reach equilibrium at a defined temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes).
- Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter.
- Detection: Quantify the amount of bound radioactivity on the filters using liquid scintillation counting.



 Data Analysis: Determine the IC50 value of AZD5213 by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Positron Emission Tomography (PET) for In Vivo Receptor Occupancy

- Radioligand Administration: Administer a specific PET radioligand for the H3 receptor (e.g., [11C]GSK189254) to human subjects.
- Baseline Scan: Perform a baseline PET scan to measure the baseline binding potential of the radioligand in the brain.
- AZD5213 Administration: Administer a single oral dose of AZD5213.
- Post-Dose Scan: Perform a second PET scan after a specified time to measure the displacement of the radioligand by AZD5213.
- Data Analysis: Calculate the H3 receptor occupancy by comparing the binding potential before and after AZD5213 administration. Correlate receptor occupancy with plasma concentrations of AZD5213.

### **Visualizations**



Click to download full resolution via product page

Caption: Mechanism of action of AZD5213.





Click to download full resolution via product page

Caption: Troubleshooting workflow for unexpected experimental outcomes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. AZD5213 [openinnovation.astrazeneca.com]
- 2. AZD5213: a novel histamine H3 receptor antagonist permitting high daytime and low nocturnal H3 receptor occupancy, a PET study in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AZD5213 off-target effects and selectivity profile].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605768#azd5213-off-target-effects-and-selectivity-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com